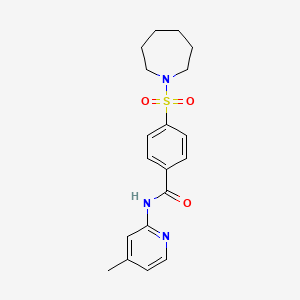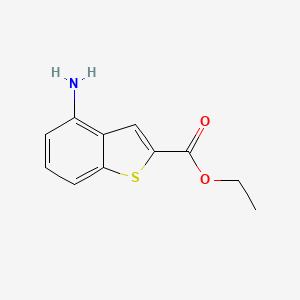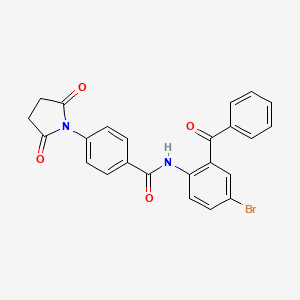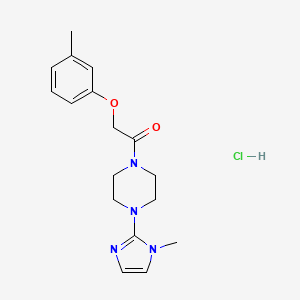
2-(2-Chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-Chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a related penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method suggests that similar catalytic processes could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR, and in some cases, by single-crystal X-ray diffraction. For example, a related compound's structure was confirmed by XRD, indicating that the same technique could be used to analyze the molecular structure of "2-(2-Chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone" . Additionally, computational studies using density functional theory (DFT) can predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including condensation and reactions with other organic compounds. For instance, a related compound was synthesized by reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine . This suggests that "2-(2-Chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone" may also participate in similar reactions, which could be explored for further functionalization or modification of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chlorophenyl and phenylsulfonyl groups can affect these properties. For example, the electrochemical study of a related compound showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The physical properties of "2-(2-Chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone" could be similarly influenced by its substituents, affecting its applications and behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Organic Synthesis Techniques
In organic synthesis, the direct alkenylation of C(sp3)–H bonds was achieved using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This metal-free reaction method facilitates the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner, showcasing innovative ways to extend carbon skeletons for synthesizing structurally complex natural products and pharmaceuticals (Yuuki Amaoka et al., 2014).
Process Development and Manufacturing
The development of efficient synthesis processes for pharmaceutical intermediates, such as (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in the manufacture of NK1-II inhibitor LY686017, illustrates the compound's utility in pharmaceutical manufacturing. This research resulted in a highly selective and scalable process, highlighting the compound's importance in the development of new drugs (M. Kopach et al., 2010).
Spectroscopic Studies for Novel Derivatives
Spectroscopic studies have been conducted on novel cathinone derivatives, including compounds structurally related to "2-(2-Chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone". These studies are crucial for identifying and characterizing new substances, contributing to forensic science and the understanding of novel psychoactive substances (J. Nycz et al., 2016).
Eigenschaften
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c20-18-11-5-4-7-15(18)13-19(22)21-12-6-8-16(21)14-25(23,24)17-9-2-1-3-10-17/h1-5,7,9-11,16H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIACEGJTKBYRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524663.png)
![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/no-structure.png)


![4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2524668.png)
![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)
![9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2524673.png)


![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid](/img/structure/B2524678.png)


![3-Methoxy-N-methyl-N-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2524685.png)